(E)-5-(4-(dimethylamino)benzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione
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Description
(E)-5-(4-(dimethylamino)benzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
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Biological Activity
(E)-5-(4-(dimethylamino)benzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and diabetes management. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research studies and findings.
Synthesis of the Compound
The compound is synthesized through a series of reactions involving thiazolidine-2,4-dione and substituted benzaldehydes. The general synthetic route includes:
- Condensation Reaction : The thiazolidine-2,4-dione reacts with an appropriate aryl aldehyde in the presence of a catalyst (typically sodium acetate) under reflux conditions.
- Purification : The product is purified through recrystallization techniques to obtain the desired compound in a pure form.
This method has been detailed in various studies, showcasing the efficiency of synthesizing thiazolidine derivatives with specific substituents that enhance biological activity .
Antidiabetic Properties
Thiazolidinediones (TZDs), including derivatives like this compound, have been extensively studied for their hypoglycemic effects. These compounds primarily act by activating peroxisome proliferator-activated receptor gamma (PPAR-γ), which improves insulin sensitivity and glucose metabolism.
- In Vivo Studies : Recent studies have demonstrated that this compound exhibits significant antidiabetic activity in animal models, leading to reduced blood glucose levels and improved insulin sensitivity .
- Mechanism of Action : The activation of PPAR-γ enhances lipid metabolism and reduces inflammation, contributing to its antidiabetic effects .
Anticancer Activity
The compound's anticancer properties have been evaluated against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
- Cell Viability Assays : In vitro assays showed that the compound induces apoptosis in cancer cells through both extrinsic and intrinsic pathways. This was evidenced by increased caspase activity and DNA fragmentation .
- Molecular Docking Studies : Computational studies indicate strong binding affinity to topoisomerases I and II, suggesting that it may inhibit these enzymes involved in DNA replication and repair, further supporting its potential as an anticancer agent .
Comparative Biological Activity
To provide a clearer understanding of the biological activity of this compound compared to other thiazolidinedione derivatives, the following table summarizes key findings from recent studies:
Compound | Biological Activity | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | Antidiabetic | 10 | PPAR-γ activation |
5-(3,4-Dimethoxybenzylidine)-2,4-thiazolidinedione | Anticancer | 8 | Apoptosis induction |
Pioglitazone | Antidiabetic | 12 | PPAR-γ activation |
5-(4-Chlorobenzylidene)-2,4-thiazolidinedione | Anticancer | 15 | Topoisomerase inhibition |
Case Studies
- Antidiabetic Evaluation : In a study assessing the antidiabetic properties of various thiazolidinediones, the compound demonstrated superior efficacy compared to standard treatments like pioglitazone. It significantly lowered fasting blood glucose levels in diabetic rats over a four-week treatment period .
- Anticancer Efficacy : Another study highlighted its effectiveness against MCF-7 cells. The compound was shown to induce apoptosis at concentrations lower than those required for traditional chemotherapeutics, indicating its potential as a safer alternative for cancer treatment .
Properties
IUPAC Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-18(2)14-5-3-13(4-6-14)11-15-16(21)20(17(22)24-15)12-19-7-9-23-10-8-19/h3-6,11H,7-10,12H2,1-2H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIGADXZYOGTEN-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.